3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid
Overview
Description
3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring with a carboxylic acid functional group
Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The mode of action of 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid involves lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction enhances the compound’s potency toward its target, the reverse transcriptase enzyme .
Biochemical Pathways
The compound’s interaction with the reverse transcriptase enzyme suggests it may influence pathways related to viral replication .
Result of Action
The compound’s interaction with the reverse transcriptase enzyme suggests it may inhibit the enzyme’s activity, potentially impeding viral replication .
Biochemical Analysis
Biochemical Properties
3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, primarily through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s ability to form strong interactions with active sites of enzymes, potentially inhibiting or modulating their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, thereby influencing cellular redox states .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. This modulation can impact various cellular functions, including proliferation, apoptosis, and differentiation . Additionally, the compound’s interaction with transcription factors can lead to changes in gene expression profiles, further affecting cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s binding affinity to enzyme active sites, leading to inhibition or activation of enzymatic activity. This interaction can result in the stabilization of enzyme-substrate complexes or the disruption of enzyme function. Furthermore, the compound can influence gene expression by binding to regulatory regions of DNA or interacting with transcription factors, thereby modulating transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light or extreme pH conditions can lead to degradation, potentially altering its biochemical properties and efficacy.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing adverse effects. At higher doses, the compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, the trifluoromethyl group can affect the compound’s metabolic stability, influencing its half-life and bioavailability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization . Binding proteins can also sequester the compound, affecting its distribution and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific organelles or compartments through post-translational modifications or targeting signals. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . The compound’s localization can also affect its interaction with specific biomolecules, modulating its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced reaction conditions, such as microwave-assisted synthesis, may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents on the phenyl ring are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Amines, thiols, halides
Major Products
The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides, and in materials science for the development of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
Compared to similar compounds, 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid stands out due to the presence of the oxazole ring, which imparts unique chemical and biological properties. The combination of the trifluoromethyl group and the oxazole ring enhances the compound’s stability, reactivity, and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(10(16)17)18-15-8/h1-5H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICSYMYKLPSQHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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